(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid
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Overview
Description
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This specific compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a suitable amino alcohol with a di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group This is followed by cyclization using a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to form the oxazepane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The oxazepane ring can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group.
Major Products
Oxidation: Formation of esters, amides, or other oxidized derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a scaffold in the design of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, as well as in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Boc protecting group and the carboxylic acid moiety can influence the compound’s binding affinity and selectivity. The oxazepane ring structure may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(6R)-Folinic acid: A compound with a similar ring structure but different functional groups, used in the treatment of folic acid deficiency.
Hydroxymethyl-7-aminocaphalosporanic acid: Another compound with a similar ring structure, used as an intermediate in the synthesis of cephalosporin antibiotics.
Uniqueness
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid is unique due to the presence of the Boc protecting group and the carboxylic acid moiety, which confer specific chemical reactivity and potential biological activity. The oxazepane ring structure also distinguishes it from other similar compounds, providing a unique scaffold for the development of new molecules with desired properties.
Properties
IUPAC Name |
(6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHHOHWABGIJAB-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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